molecular formula C10H5BrClNO2 B6226757 6-bromo-1-chloroisoquinoline-3-carboxylic acid CAS No. 1596913-82-4

6-bromo-1-chloroisoquinoline-3-carboxylic acid

Cat. No.: B6226757
CAS No.: 1596913-82-4
M. Wt: 286.51 g/mol
InChI Key: AEFJCOJDNVHAHQ-UHFFFAOYSA-N
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Description

Significance of the Isoquinoline (B145761) Core in Contemporary Organic Synthesis and Medicinal Chemistry Research

The isoquinoline scaffold, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of organic synthesis and medicinal chemistry. amerigoscientific.comsemanticscholar.org Its rigid, planar structure and potential for diverse functionalization make it a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds. nih.govnih.gov Isoquinoline derivatives are integral to a vast array of natural products, particularly alkaloids like morphine and berberine, which have long been used in traditional medicine. amerigoscientific.com

In modern drug discovery, the isoquinoline nucleus serves as an essential template for the design of new therapeutic agents. nbinno.comresearchgate.net Its structural versatility allows for precise modulation of a molecule's physicochemical properties, such as solubility and lipophilicity, which in turn affects its pharmacokinetic profile and biological activity. nbinno.com Consequently, compounds containing the isoquinoline core have been developed to treat a wide spectrum of diseases. nih.gov The broad pharmacological potential of this scaffold continues to drive significant research into novel synthetic methodologies for creating complex and diverse isoquinoline-based molecules. nih.gov

The table below summarizes the extensive range of biological activities associated with the isoquinoline framework, underscoring its importance in medicinal chemistry.

Pharmacological ActivityTherapeutic Area
AnticancerOncology
AntimicrobialInfectious Diseases
AntifungalInfectious Diseases
Anti-inflammatoryImmunology/Rheumatology
AntiviralInfectious Diseases
AnalgesicPain Management
AntidepressantNeurology/Psychiatry
Enzyme InhibitionMetabolic Disorders/Various

Overview of Halogenated and Carboxylated Isoquinoline Derivatives in Chemical Biology

Similarly, the presence of a carboxylate group (-COOH) introduces a key functional handle that can significantly modify a molecule's properties. The carboxylic acid moiety is ionizable, which can increase water solubility and provide a site for strong interactions, such as hydrogen bonding and ionic bonding, with biological macromolecules. nih.gov In drug design, carboxylic acid groups are often used to mimic the side chains of amino acids like aspartic acid or glutamic acid, enabling them to interact with the active sites of enzymes. For instance, derivatives of the related quinoline (B57606) structure that possess a carboxylic acid group have been successfully designed as potent and selective inhibitors of enzymes like cyclooxygenase-2 (COX-2). nih.gov

Current Research Gaps and Rationale for Investigating 6-Bromo-1-Chloroisoquinoline-3-Carboxylic Acid

Despite the extensive research into the broader family of isoquinolines, there is a notable lack of specific investigation into polysubstituted derivatives such as this compound. A review of current scientific literature reveals that while the synthesis and application of simpler isoquinolines are well-documented, highly functionalized compounds like this one remain largely unexplored. Most available information is confined to chemical supplier catalogs and patent literature, rather than peer-reviewed research studies. chemicalbook.comchemimpex.combldpharm.comnih.gov

The rationale for investigating this specific molecule stems directly from the individual contributions of its constituent parts. The compound features:

An isoquinoline core , known for its broad biological relevance. nih.gov

Two distinct halogen atoms (bromo at position 6 and chloro at position 1), which can enhance binding affinity and modulate electronic properties. nih.govacs.org

A carboxylic acid group at position 3, which provides a key point for interaction with biological targets. nih.gov

This unique combination of features suggests that this compound could serve as a valuable intermediate in organic synthesis or as a lead compound for drug discovery. chemimpex.comsmolecule.com Preliminary information suggests it may act as an inhibitor of cytochrome P450 enzymes, which are critical in drug metabolism, indicating its potential for influencing pharmacokinetic processes. smolecule.com The absence of detailed studies on its synthesis, characterization, and biological activity represents a significant research gap.

The chemical properties of the target compound are summarized in the table below.

PropertyValue
Molecular FormulaC₁₀H₅BrClNO₂
Molecular Weight286.51 g/mol
AppearanceYellow Solid
CAS Number1596913-82-4

Scope and Objectives of Research on this Specific Isoquinoline Derivative

Given the existing research gap, a structured investigation of this compound is warranted. The primary objectives of such research should be to:

Develop and Optimize Synthetic Routes: The first objective would be to establish an efficient and scalable method for synthesizing the compound. This would involve exploring various synthetic strategies to construct the substituted isoquinoline ring and introduce the functional groups with high regioselectivity.

Comprehensive Physicochemical Characterization: A thorough characterization of the molecule using modern analytical techniques (e.g., NMR, Mass Spectrometry, X-ray Crystallography) is essential to confirm its structure and understand its chemical properties.

Systematic Biological Screening: The compound should be screened against a diverse range of biological targets to identify potential therapeutic activities. Based on the known properties of related isoquinolines, screening efforts could initially focus on its potential as an anticancer, antimicrobial, or anti-inflammatory agent. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Following initial biological evaluation, further research could focus on synthesizing analogs of the compound to explore structure-activity relationships. This would involve modifying the substitution pattern on the isoquinoline ring to optimize potency and selectivity for a specific biological target.

By pursuing these objectives, the scientific community can elucidate the chemical and biological properties of this novel compound, potentially unlocking new applications in medicinal chemistry and materials science. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1596913-82-4

Molecular Formula

C10H5BrClNO2

Molecular Weight

286.51 g/mol

IUPAC Name

6-bromo-1-chloroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H5BrClNO2/c11-6-1-2-7-5(3-6)4-8(10(14)15)13-9(7)12/h1-4H,(H,14,15)

InChI Key

AEFJCOJDNVHAHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(C=C2C=C1Br)C(=O)O)Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 Bromo 1 Chloroisoquinoline 3 Carboxylic Acid

Established Synthetic Routes to the 6-Bromo-1-Chloroisoquinoline-3-Carboxylic Acid Core

While a direct, one-pot synthesis of this compound from simple precursors is not extensively documented, its synthesis can be envisioned through a multi-step process. This involves the initial construction of a functionalized isoquinoline (B145761) core, followed by the introduction of the required substituents. A plausible approach involves the synthesis of 6-bromo-1-chloroisoquinoline (B57692), which can then be carboxylated at the C-3 position.

Precursor Selection and Design Strategies

The synthesis of the 6-bromo-1-chloroisoquinoline core typically begins with precursors that already contain the bromine atom on the benzene (B151609) ring. A common starting material for similar structures is 4-bromoaniline. The general strategy involves building the pyridine (B92270) ring of the isoquinoline onto this pre-brominated benzene ring.

One established method for the synthesis of a related compound, 6-bromo-1-chloroisoquinoline, starts from 6-bromo-1-hydroxyisoquinoline. The hydroxy group at the C-1 position can be readily converted to a chloro group.

Table 1: Key Precursors for the Synthesis of the 6-Bromo-1-Chloroisoquinoline Core

PrecursorRole in Synthesis
4-BromoanilineProvides the bromine-substituted benzene ring of the isoquinoline core.
6-Bromo-1-hydroxyisoquinolineAn intermediate that allows for the introduction of the chloro group at the C-1 position.

Optimization of Reaction Conditions and Parameters for Enhanced Yield and Selectivity

The conversion of 6-bromo-1-hydroxyisoquinoline to 6-bromo-1-chloroisoquinoline is a critical step. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction conditions for this type of conversion are crucial for achieving high yields and purity.

A representative procedure involves heating 6-bromo-1-hydroxyisoquinoline in an excess of phosphorus oxychloride. The optimization of this reaction would involve adjusting the temperature and reaction time. For instance, heating the mixture at 100°C for several hours is a common practice. Upon completion, the excess POCl₃ is removed, and the product is isolated after neutralization and extraction. One documented synthesis reported a yield of 62% for this chlorination step.

Subsequent introduction of the carboxylic acid group at the C-3 position is a more challenging transformation and is not well-documented for this specific substrate. However, analogous reactions on other isoquinoline systems suggest potential routes. One possibility is the lithiation of the C-3 position followed by quenching with carbon dioxide. This would require careful control of reaction conditions to achieve regioselectivity, especially given the presence of other reactive sites.

Scalability Considerations for Laboratory and Research Synthesis

For laboratory-scale synthesis, the chlorination of 6-bromo-1-hydroxyisoquinoline with phosphorus oxychloride is a feasible and scalable process. The use of excess POCl₃, which also acts as the solvent, simplifies the reaction setup. However, on a larger scale, the handling and quenching of large volumes of POCl₃ can be hazardous and require specialized equipment.

The purification of 6-bromo-1-chloroisoquinoline is often achieved by column chromatography. While effective on a small scale, this method can be cumbersome and costly for larger quantities. Recrystallization could be an alternative purification method to explore for improved scalability. The scalability of the subsequent carboxylation step would heavily depend on the chosen methodology, with direct metallation-carboxylation routes often being more challenging to scale up than methods involving palladium-catalyzed cross-coupling reactions with a suitable C1 synthon.

Advanced Methodologies for Constructing the Substituted Isoquinoline Framework

Modern synthetic organic chemistry offers a variety of powerful tools for the construction of complex heterocyclic systems like substituted isoquinolines. These advanced methodologies often provide greater efficiency, regioselectivity, and functional group tolerance compared to classical methods.

Transition-Metal-Catalyzed Approaches in Isoquinoline Synthesis

Transition-metal catalysis, particularly with palladium, rhodium, and copper, has revolutionized the synthesis of isoquinolines. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds in a controlled manner.

Palladium-catalyzed reactions are particularly versatile. For instance, a palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide can furnish a protected 1,5-dicarbonyl moiety, which can then be cyclized with a source of ammonia (B1221849) to form the isoquinoline ring. nih.gov This approach allows for the convergent synthesis of polysubstituted isoquinolines in a regioselective manner. nih.gov Another palladium-catalyzed method involves the coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization to yield isoquinolines. organic-chemistry.orgorganic-chemistry.org

Rhodium(III)-catalyzed C-H activation has emerged as a powerful strategy for isoquinoline synthesis. rsc.org For example, the reaction of benzimidates with allyl carbonates in the presence of a rhodium catalyst can lead to isoquinoline derivatives through a cascade C-H activation and cyclization process. rsc.org Similarly, rhodium(III)-catalyzed reactions of aryl ketone O-acyloximes with internal alkynes can produce isoquinolines, where the N-O bond of the oxime acts as an internal oxidant.

Copper-catalyzed reactions also provide efficient routes to isoquinolines. A copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been developed for the synthesis of isoquinolines and isoquinoline N-oxides. nih.gov

Table 2: Overview of Transition-Metal-Catalyzed Approaches to Isoquinolines

Metal CatalystGeneral Reaction TypeKey Features
Palladiumα-Arylation of ketones followed by cyclizationConvergent, regioselective, tolerates various functional groups. nih.gov
Palladium/CopperCoupling of o-iodobenzaldehydes with acetylenesGood yields, applicable to a range of substituted acetylenes. organic-chemistry.orgorganic-chemistry.org
RhodiumC-H activation/cyclization of benzimidatesEfficient, cascade process. rsc.org
RhodiumC-H activation of O-acyloximes with alkynesRedox-neutral, internal oxidant.
CopperIntramolecular cyclization of alkynylaryl oximesCan be performed in water, selective for isoquinolines or N-oxides. nih.gov

Cycloaddition and Cyclization Reactions for Isoquinoline Ring Formation

Cycloaddition and cyclization reactions are fundamental strategies for the construction of cyclic systems, including the isoquinoline framework. These reactions can offer rapid access to complex molecular architectures from relatively simple starting materials.

The Diels-Alder reaction, a [4+2] cycloaddition, can be employed to construct the isoquinoline core. For example, the reaction of 2(1H)-pyridones bearing an electron-withdrawing group with methoxy-1,3-butadienes can yield isoquinoline derivatives. nih.gov

Various other cyclization reactions are also prominent in isoquinoline synthesis. The Bischler-Napieralski reaction and the Pictet-Spengler synthesis are classical examples that involve the cyclization of β-phenylethylamine derivatives. pharmaguideline.com More contemporary methods include intramolecular aza-Wittig reactions of o-acylstyryl ylides to produce 1-substituted isoquinoline-3-carboxylic esters. shahucollegelatur.org.in Additionally, the cyclization of 2-alkynylbenzaldoximes can be promoted by electrophiles like silver triflate or bromine to form cyclic nitrones, which can then be deoxygenated to afford functionalized isoquinolines. thieme-connect.de

1,3-dipolar cycloaddition reactions also provide a route to tetrahydroisoquinoline derivatives, which can potentially be oxidized to the aromatic isoquinoline. For instance, the reaction of C,N-cyclic azomethine imines with various dipolarophiles can lead to dinitrogen-fused heterocycles containing the tetrahydroisoquinoline core. nih.gov

Regio- and Stereoselective Synthesis of Isoquinoline Derivatives

The synthesis of substituted isoquinolines has been a significant area of focus in organic chemistry, leading to the development of several named reactions that form the core of isoquinoline synthesis. mdpi.com These methods, while not always directly applied to the synthesis of this compound in published literature, provide the foundational strategies for constructing the isoquinoline core with control over substituent placement (regioselectivity).

Key classical methods for isoquinoline synthesis include:

The Bischler–Napieralski reaction: This involves the cyclodehydration of a β-phenylethylamine after acylation. A Lewis acid, such as phosphoryl chloride or phosphorus pentoxide, is used to facilitate the cyclization, which typically yields a 3,4-dihydroisoquinoline. wikipedia.orgpharmaguideline.com Subsequent dehydrogenation, often with a palladium catalyst, affords the aromatic isoquinoline ring. pharmaguideline.com The substitution pattern on the final product is dictated by the substituents present on the starting β-phenylethylamine and the acylating agent.

The Pictet–Spengler reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. pharmaguideline.com The regioselectivity is controlled by the position of substituents on the aromatic ring of the starting amine.

The Pomeranz–Fritsch reaction: This method uses a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal, which react in an acidic medium to form the isoquinoline. wikipedia.org

Modern synthetic approaches often employ transition-metal catalysis to achieve high regioselectivity. organic-chemistry.org For instance, palladium-catalyzed C-H activation and annulation reactions have been developed to construct the isoquinoline skeleton from simpler starting materials with excellent control over the substitution pattern. mdpi.com Similarly, rhodium(III)-catalyzed C-H activation of in-situ generated oximes followed by cyclization with an alkyne provides a rapid route to multisubstituted isoquinolines. organic-chemistry.org The specific placement of the bromo, chloro, and carboxylic acid groups in the target molecule would require a carefully designed multi-step synthesis, likely starting from a pre-functionalized benzene derivative that can be elaborated into the isoquinoline core using one of these established regioselective strategies.

Chemical Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C-3 position is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

The carboxylic acid can be readily converted into its corresponding esters and amides, which are common analogs in medicinal chemistry.

Esterification: This can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.org This is an equilibrium-driven process, often requiring the removal of water to drive the reaction to completion. libretexts.org Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride, which then reacts readily with an alcohol to form the ester.

Amidation: The direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. Therefore, the use of coupling agents is standard practice. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, facilitating its reaction with a primary or secondary amine to form the corresponding amide under mild conditions.

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, can be a useful transformation for accessing 6-bromo-1-chloroisoquinoline. Aromatic carboxylic acids are generally stable, and their decarboxylation often requires harsh conditions, such as high temperatures, sometimes in the presence of a copper catalyst. smolecule.com The reaction proceeds via the protonated aromatic ring, and the stability of the resulting carbanion intermediate influences the reaction's feasibility. The development of photoredox-catalyzed decarboxylation methods offers milder conditions for this transformation. organic-chemistry.org

The carboxylic acid can serve as a starting point for the synthesis of other carbonyl-containing functional groups. A common strategy involves a two-step process starting with the conversion of the carboxylic acid to an acyl chloride. youtube.com

Acyl Chloride Formation: Treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) effectively converts it into the more reactive 6-bromo-1-chloroisoquinoline-3-carbonyl chloride. youtube.com

Further Transformations: This acyl chloride is a key intermediate that can be converted into:

Ketones: Via Friedel-Crafts acylation with an aromatic compound or reaction with organocuprates (Gilman reagents). uobasrah.edu.iq

Aldehydes: Through partial reduction using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H). uobasrah.edu.iq

Anhydrides: By reacting the acyl chloride with a carboxylate salt. youtube.com

These transformations are summarized in the table below.

TransformationTypical ReagentsProduct Functional Group
EsterificationAlcohol (R-OH), Acid Catalyst (e.g., H₂SO₄)Ester (-COOR)
AmidationAmine (R-NH₂), Coupling Agent (e.g., EDC, DCC)Amide (-CONHR)
DecarboxylationHeat, Copper catalystAryl-H (removal of -COOH)
Conversion to Acyl ChlorideThionyl chloride (SOCl₂) or Oxalyl chlorideAcyl Chloride (-COCl)
Conversion to Ketone (from Acyl Chloride)Organocuprate (R₂CuLi) or Friedel-Crafts AcylationKetone (-COR)
Conversion to Aldehyde (from Acyl Chloride)LiAl(H)(O-t-Bu)₃ (partial reduction)Aldehyde (-CHO)

Reactivity and Functionalization of Halogen Substituents (Bromine and Chlorine)

The presence of two different halogens at the C-1 and C-6 positions offers significant opportunities for selective functionalization. In transition metal-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl. This differential reactivity allows for the selective modification of the C-Br bond while leaving the C-Cl bond intact for subsequent reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are well-suited for functionalizing the halogenated positions of the isoquinoline core.

Suzuki Reaction: This reaction couples an organohalide with an organoboron species, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org It is widely used to form aryl-aryl bonds. For this compound, a Suzuki coupling would be expected to occur selectively at the more reactive C-6 position, allowing for the synthesis of 6-aryl-1-chloroisoquinoline derivatives. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This would allow for the introduction of vinyl groups at the C-6 position of the isoquinoline ring.

Sonogashira Reaction: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgyoutube.com This method would be used to introduce an alkyne substituent (alkynylation) selectively at the C-6 position, yielding 6-alkynyl-1-chloroisoquinoline derivatives. The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org

The general conditions for these selective cross-coupling reactions are outlined below.

ReactionCoupling PartnerTypical CatalystTypical BaseResulting C-C Bond
SuzukiAryl/Vinyl Boronic Acid (R-B(OH)₂)Pd(PPh₃)₄, Pd(dppf)Cl₂Na₂CO₃, K₃PO₄, Cs₂CO₃Aryl-Aryl or Aryl-Vinyl
HeckAlkene (e.g., Styrene, Acrylate)Pd(OAc)₂, PdCl₂Et₃N, K₂CO₃Aryl-Vinyl
SonogashiraTerminal Alkyne (H-C≡C-R)Pd(PPh₃)₄/CuIEt₃N, PiperidineAryl-Alkynyl

By exploiting the higher reactivity of the C-Br bond, a synthetic sequence can be envisioned where the C-6 position is first functionalized via a Suzuki, Heck, or Sonogashira reaction. The remaining C-1 chloro group can then be targeted in a subsequent transformation, potentially under more forcing cross-coupling conditions or via nucleophilic aromatic substitution, thus providing a powerful strategy for the controlled, stepwise synthesis of highly decorated isoquinoline derivatives.

Nucleophilic Aromatic Substitution Reactions on the Isoquinoline Core

The isoquinoline nucleus, particularly when substituted with halogen atoms, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. In the case of this compound, the chlorine atom at the C1 position is significantly more activated towards nucleophilic displacement than the bromine atom at the C6 position. This enhanced reactivity is attributed to the electronic influence of the adjacent nitrogen atom, which can stabilize the negatively charged Meisenheimer intermediate formed during the reaction. quora.com

This inherent reactivity profile allows for the selective replacement of the C1-chloro substituent with a variety of nucleophiles, while leaving the C6-bromo position intact for subsequent transformations. Common nucleophiles employed in these reactions include amines, alcohols, and thiols, leading to the formation of 1-amino-, 1-alkoxy-, and 1-thio-substituted isoquinoline derivatives, respectively.

For instance, the reaction of 1-chloroisoquinolines with amines is a well-established method for the synthesis of 1-aminoisoquinolines. youtube.com These reactions are typically carried out by heating the 1-chloroisoquinoline (B32320) with the desired amine, sometimes in the presence of a base to neutralize the hydrogen chloride generated. youtube.com The conditions can be tailored to accommodate a wide range of amine nucleophiles, from simple alkylamines to more complex aniline (B41778) derivatives.

The general scheme for the nucleophilic aromatic substitution at the C1 position is depicted below:

General Scheme of Nucleophilic Aromatic Substitution

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on 1-Chloroisoquinoline Derivatives

NucleophileProductReaction ConditionsReference
Ammonia1-AminoisoquinolineHeat youtube.com
Primary/Secondary Amine1-(Alkyl/Dialkyl)aminoisoquinolineHeat, optional base youtube.com
Sodium Methoxide1-MethoxyisoquinolineMethanol, heatGeneral SNAr
Sodium Thiophenoxide1-(Phenylthio)isoquinolineSolvent, heatGeneral SNAr

It is important to note that while the C1-chloro group is highly activated, forcing conditions could potentially lead to substitution at the C6-bromo position. However, the significantly lower reactivity of the C-Br bond in nucleophilic aromatic substitution compared to the activated C-Cl bond generally ensures high selectivity.

Strategic Manipulation of Bromine and Chlorine for Further Diversification

The presence of two different halogen atoms with distinct reactivities in this compound offers a powerful platform for orthogonal synthetic strategies. This allows for the sequential and site-selective introduction of various functional groups through palladium-catalyzed cross-coupling reactions. The general order of reactivity for halogens in these reactions is I > Br > Cl, which dictates the sequence of functionalization. savemyexams.com

Selective Functionalization of the C6-Bromo Position:

The greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, enables the selective functionalization of the C6 position. rsc.orgwikipedia.orgwikipedia.org

For example, a Suzuki-Miyaura coupling reaction can be performed to introduce an aryl or heteroaryl group at the C6 position by reacting this compound with a boronic acid in the presence of a palladium catalyst and a base. The C1-chloro group remains largely unaffected under carefully controlled conditions. rsc.org

Similarly, a Sonogashira coupling with a terminal alkyne can be employed to install an alkynyl moiety at the C6 position. libretexts.orgtubitak.gov.trsoton.ac.uk This transformation is also catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst.

Subsequent Functionalization of the C1-Chloro Position:

Following the selective modification of the C6-bromo position, the remaining C1-chloro group can be targeted for a second cross-coupling reaction. This subsequent reaction typically requires more forcing conditions, such as higher temperatures or more active catalyst systems, to overcome the lower reactivity of the C-Cl bond. This stepwise approach allows for the synthesis of disubstituted isoquinolines with different functionalities at the C1 and C6 positions.

The strategic manipulation of the bromine and chlorine substituents is illustrated in the following reaction scheme:

Strategic Manipulation of Halogens

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Halogenated Isoquinolines

Reaction TypeHalogen ReactivityTypical ReagentsProduct
Suzuki-Miyaura CouplingC-Br > C-ClAr-B(OH)2, Pd catalyst, Base6-Aryl-1-chloroisoquinoline
Sonogashira CouplingC-Br > C-ClR-C≡CH, Pd catalyst, Cu(I) co-catalyst, Base6-Alkynyl-1-chloroisoquinoline
Suzuki-Miyaura CouplingC-ClAr-B(OH)2, Pd catalyst, Base (harsher conditions)1,6-Diarylisoquinoline
Sonogashira CouplingC-ClR-C≡CH, Pd catalyst, Cu(I) co-catalyst, Base (harsher conditions)1-Aryl-6-alkynylisoquinoline

This orthogonal reactivity provides a robust and flexible strategy for the synthesis of a wide range of complex isoquinoline derivatives from the common intermediate, this compound, making it a valuable building block in drug discovery and materials science.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. For 6-bromo-1-chloroisoquinoline-3-carboxylic acid, a suite of NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals unambiguously.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are critical for establishing the intricate bonding framework and spatial arrangement of atoms. youtube.comyoutube.come-bookshelf.de

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, primarily through two or three bonds. It would be instrumental in identifying adjacent protons on the isoquinoline (B145761) ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the definitive assignment of the carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the molecular fragments, confirming the positions of the bromo, chloro, and carboxylic acid substituents on the isoquinoline core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. It provides insights into the molecule's conformation and the spatial relationships between different parts of the structure.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on general principles and data for similar structures.

PositionAtomPredicted Chemical Shift (ppm)Key HMBC Correlations
4H~8.0-8.5C-3, C-5, C-8a
5H~7.8-8.2C-4, C-6, C-7, C-8a
7H~7.6-8.0C-5, C-6, C-8
8H~8.1-8.6C-1, C-6, C-7, C-8a
1C~150-155H-8
3C~165-170 (COOH)H-4
4C~120-125H-5
4aC~135-140H-5, H-8
5C~128-132H-4, H-7
6C~125-130H-5, H-7, H-8
7C~130-135H-5, H-8
8C~127-131H-7
8aC~140-145H-4, H-5, H-8

Elucidation of Tautomeric Forms and Dynamic Processes in Solution

Substituted isoquinolines, particularly those with hydroxyl or amino groups, can exist in different tautomeric forms. mdpi.combeilstein-journals.orgrsc.org For this compound, while less common, the potential for tautomerism involving the carboxylic acid and the ring nitrogen could be investigated using NMR. Variable temperature NMR studies could also reveal information about dynamic processes such as restricted rotation around single bonds.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Crystal Packing

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal packing is governed by intermolecular forces. For this molecule, significant interactions would be expected: mdpi.com

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It would likely form strong hydrogen-bonded dimers or chains in the crystal lattice.

Halogen Bonding: The bromine and chlorine atoms are potential halogen bond donors, which could interact with the nitrogen atom or the carbonyl oxygen of neighboring molecules.

Conformational Analysis in the Crystalline State

X-ray diffraction would reveal the preferred conformation of the molecule in the solid state. A key feature would be the orientation of the carboxylic acid group relative to the isoquinoline ring. This conformation is often influenced by the packing forces and intermolecular interactions within the crystal.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Vibrational Mode Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule and their bonding environment. researchgate.nettandfonline.comscialert.netjyoungpharm.orgresearchgate.net

FT-IR (Fourier Transform Infrared) Spectroscopy: This technique is particularly sensitive to polar functional groups. Key expected vibrational frequencies for this compound are listed in the table below.

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is often more sensitive to non-polar bonds and aromatic ring vibrations.

A table of characteristic vibrational frequencies is provided below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500-3300 (broad)
C=O (Carboxylic Acid)Stretching1700-1725
C=N (Isoquinoline)Stretching1600-1650
C=C (Aromatic)Stretching1450-1600
C-O (Carboxylic Acid)Stretching1210-1320
C-ClStretching600-800
C-BrStretching500-600

Correlation with Calculated Vibrational Frequencies (e.g., using DFT)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. However, the empirical assignment of these complex spectra can be challenging for molecules with multiple functional groups and low symmetry, such as this compound. To overcome this, computational methods, particularly Density Functional Theory (DFT), are employed to predict vibrational frequencies with a high degree of accuracy.

The process involves optimizing the molecule's geometry to its lowest energy state and then calculating the harmonic vibrational frequencies. These theoretical frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. For the target molecule, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed.

The resulting calculated spectrum allows for the unambiguous assignment of each experimental vibrational band to a specific molecular motion. For this compound, key vibrational modes would include the O-H stretch and C=O stretch of the carboxylic acid group, the C-Cl and C-Br stretching vibrations, and the characteristic skeletal vibrations of the isoquinoline ring system. The correlation between the theoretical and experimental wavenumbers provides a robust confirmation of the compound's structure.

Table 1: Theoretical Vibrational Frequencies for this compound (Predicted)

Vibrational Mode Calculated Wavenumber (cm⁻¹) Assignment
ν(O-H)~3500-3400O-H stretching (monomer)
ν(C-H)~3100-3000Aromatic C-H stretching
ν(C=O)~1750-1720Carboxylic acid C=O stretching
ν(C=N)~1620-1580Isoquinoline ring C=N stretching
ν(C=C)~1580-1450Aromatic C=C stretching
δ(O-H)~1440-1395In-plane O-H bending
ν(C-O)~1320-1210C-O stretching
ν(C-Cl)~750-700C-Cl stretching
ν(C-Br)~650-600C-Br stretching

Note: This table represents predicted values based on DFT calculations for similar molecular structures and is intended for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula, which is indispensable for confirming the identity of a new compound like this compound.

Mechanistic Insights from Collision-Induced Dissociation (CID) Patterns

Beyond just providing a molecular formula, tandem mass spectrometry (MS/MS) offers profound insights into the molecular structure through the analysis of fragmentation patterns. In a typical experiment, the protonated molecule ([M+H]⁺) is isolated and then subjected to Collision-Induced Dissociation (CID), where collisions with an inert gas cause the ion to break apart into smaller fragment ions.

The study of these fragmentation pathways is crucial for confirming the connectivity of atoms within the molecule. For this compound, the fragmentation is expected to initiate at the carboxylic acid moiety, which is a common and predictable fragmentation site for such compounds.

A plausible fragmentation pathway for the protonated molecule would begin with the characteristic loss of water (H₂O, 18 Da) or the loss of formic acid (HCOOH, 46 Da), which involves the hydroxyl group. A subsequent or alternative primary fragmentation would be the loss of carbon dioxide (CO₂, 44 Da) to yield the 6-bromo-1-chloroisoquinoline (B57692) cation. Research on related isoquinoline-3-carboxamides has shown that under CID conditions, they can readily form the corresponding protonated isoquinoline-3-carboxylic acid, indicating the stability of this core structure and its subsequent fragmentation patterns.

Further fragmentation of the halogenated isoquinoline ring would then occur. This could involve the loss of the chlorine or bromine atom, or the cleavage of the ring itself. The precise masses of these fragments, as determined by HRMS, allow for the confident identification of each piece, effectively allowing chemists to piece together the molecular puzzle and validate the proposed structure.

Table 2: Predicted HRMS Fragmentation Pathway for this compound

Precursor Ion [M+H]⁺ Neutral Loss Fragment Ion (m/z) Proposed Structure of Fragment
285.9370H₂O267.9265Protonated acylium ion
285.9370CO₂241.9421Protonated 6-bromo-1-chloroisoquinoline
241.9421Cl•206.95766-bromoisoquinoline radical cation
241.9421Br•162.99021-chloroisoquinoline (B32320) radical cation
241.9421HCN214.9452Bromo-chlorophenylacetylene cation

Note: The m/z values are calculated for the most abundant isotopes and represent a hypothetical fragmentation pathway.

Reactivity Profiles and Reaction Mechanisms of 6 Bromo 1 Chloroisoquinoline 3 Carboxylic Acid

Electrophilic and Nucleophilic Reactivity of the Isoquinoline (B145761) Ring System

The isoquinoline nucleus is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electron deficiency is further intensified by the electron-withdrawing effects of the chloro, bromo, and carboxylic acid substituents. Consequently, the ring system is generally deactivated towards electrophilic aromatic substitution (EAS) but activated for nucleophilic aromatic substitution (SNAr). lumenlearning.combyjus.commasterorganicchemistry.comlibretexts.orglibretexts.org

Electrophilic attack on the isoquinoline ring requires harsh conditions and a strong electrophile, typically in the presence of a potent acid catalyst. masterorganicchemistry.comlibretexts.org The reaction proceeds through a high-energy carbocation intermediate known as a Wheland intermediate, and the loss of aromaticity in this step contributes to a significant activation barrier. lumenlearning.comlibretexts.org

Conversely, the electron-poor nature of the ring, particularly at the C1 position, makes it susceptible to attack by nucleophiles. The chlorine atom at C1 is analogous to a 2-halopyridine, a class of compounds known to readily undergo nucleophilic aromatic substitution. This reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, leading to the displacement of the chloride ion.

The directing effects of the existing substituents govern the regioselectivity of any further substitution reactions.

Electrophilic Substitution: All three substituents (bromo, chloro, and carboxylic acid) are deactivating and meta-directing in a typical benzene (B151609) system. In the context of the isoquinoline ring, electrophilic attack is highly disfavored on the pyridine (B92270) ring. Therefore, any potential EAS would occur on the benzene ring portion. The C6-bromo and the C3-carboxylic acid group would direct incoming electrophiles away from their adjacent positions. The most probable sites for electrophilic attack, should the reaction be forced, would be the C5 and C8 positions, which are least deactivated.

Nucleophilic Substitution: Nucleophilic attack is highly favored at the C1 position. The nitrogen atom and the C3-carboxylic acid group both help to stabilize the negative charge that develops in the transition state and the Meisenheimer intermediate during an SNAr reaction at this position. The chlorine atom is an excellent leaving group in this context, making its displacement by various nucleophiles (e.g., amines, alkoxides, thiols) the most prominent nucleophilic reaction of the ring system.

Reactions Involving the Carboxylic Acid Group (e.g., Decarboxylation, Condensation)

The carboxylic acid group at the C3 position can undergo reactions typical of aromatic carboxylic acids.

Decarboxylation: The removal of the carboxyl group as carbon dioxide is a potential transformation. While simple aromatic carboxylic acids are generally stable, decarboxylation can be facilitated by specific structural features or reaction conditions. libretexts.org For heteroaromatic carboxylic acids, such as pyridinecarboxylic and quinolinecarboxylic acids, decarboxylation can occur, often catalyzed by heat or acid. google.comcdnsciencepub.com The mechanism for the decarboxylation of pyridine-2-carboxylic acids is thought to involve the zwitterionic form, which facilitates the formation of an ylide intermediate upon CO2 loss. cdnsciencepub.com By analogy, the decarboxylation of 6-bromo-1-chloroisoquinoline-3-carboxylic acid would likely require high temperatures and could be influenced by the pH of the medium. Research on substituted 3-quinolinecarboxylic acids has demonstrated that selective decarboxylation is a viable synthetic strategy. google.com

Condensation Reactions: The carboxylic acid functionality can be readily converted into other functional groups through condensation reactions. These include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester.

Amidation: Reaction with an amine, often mediated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), produces an amide.

Acyl Halide Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a more reactive acyl chloride, which is a versatile intermediate for synthesizing esters, amides, and other derivatives.

These transformations are generally expected to proceed without interfering with the halogen substituents or the isoquinoline ring under standard conditions.

Reactions of the Halogen Substituents

The bromine atom at C6 and the chlorine atom at C1 offer versatile handles for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are powerful tools for modifying aryl halides. rsc.orgorganic-chemistry.orgrsc.org A key aspect of the reactivity of this compound is the differential reactivity of the C-Br and C-Cl bonds.

The first and rate-limiting step in many palladium cross-coupling catalytic cycles is the oxidative addition of the aryl halide to a Pd(0) complex. libretexts.orgnobelprize.org The reactivity of halogens in this step follows the general trend: I > Br > Cl > F. organic-chemistry.org This established reactivity difference allows for selective functionalization. The C6-Br bond is significantly more reactive towards oxidative addition than the C1-Cl bond. Therefore, palladium-catalyzed cross-coupling reactions can be performed selectively at the C6 position while leaving the C1-chloro group intact. This chemoselectivity is valuable for sequential functionalization of the molecule.

Table 1: Predicted Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypeCoupling PartnerPredicted Site of ReactionRationale for Selectivity
Suzuki-MiyauraAr-B(OH)₂C6-BrHigher reactivity of C-Br bond in oxidative addition to Pd(0) compared to C-Cl. researchgate.net
HeckAlkeneC6-BrPreferential oxidative addition at the more labile C-Br bond.
Buchwald-HartwigR₂NHC6-BrThe C-Br bond is more readily cleaved by the palladium catalyst.

Metal-halogen exchange is a fundamental reaction in organometallic chemistry used to convert organic halides into organometallic reagents, typically organolithium or Grignard reagents. wikipedia.org This transformation is also highly dependent on the nature of the halogen. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.orgimperial.ac.uk

Consequently, when this compound is treated with an organolithium reagent (such as n-butyllithium or t-butyllithium) at low temperatures, the exchange is expected to occur exclusively at the C6-bromo position. This generates a 6-lithio-1-chloroisoquinoline intermediate, which can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a new substituent at the C6 position. The C1-chloro group remains unaffected under these conditions, providing a route for regioselective functionalization. researchgate.net

Table 2: Predicted Regioselectivity in Metal-Halogen Exchange
ReagentReaction ConditionsPredicted Site of ExchangeResulting Intermediate
n-ButyllithiumLow temperature (e.g., -78 °C)C6-Br6-Lithio-1-chloroisoquinoline-3-carboxylate
Isopropylmagnesium chlorideLow temperatureC6-Br6-(Chloromagnesio)-1-chloroisoquinoline-3-carboxylate

Investigations into Reaction Mechanisms of Key Transformations

The mechanisms of the key reactions involving this compound are well-established for analogous systems.

Palladium-Catalyzed Cross-Coupling: The generally accepted mechanism for reactions like the Suzuki coupling involves a catalytic cycle. libretexts.orgwikipedia.org

Oxidative Addition: The active Pd(0) catalyst inserts into the C6-Br bond to form a Pd(II) species.

Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound) is transferred to the palladium center, displacing the halide. This step is often facilitated by a base. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. nobelprize.org

Metal-Halogen Exchange: The mechanism of lithium-halogen exchange is complex and can be influenced by solvents and additives. Two primary pathways are proposed: a nucleophilic pathway involving the formation of an "ate-complex" where the carbanion of the organolithium reagent attacks the halogen, and a pathway involving single-electron transfer (SET) that generates radical intermediates. wikipedia.org For aryl bromides, the ate-complex mechanism is frequently invoked.

Nucleophilic Aromatic Substitution (SNAr): This reaction at the C1 position proceeds via a two-step addition-elimination mechanism.

Addition: The nucleophile attacks the electron-deficient C1 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

Elimination: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the substitution product.

Exploration of the Compound as a Ligand Precursor in Catalysis

The multifaceted molecular architecture of this compound positions it as a promising, albeit largely unexplored, candidate for application as a ligand precursor in the realm of catalysis. Its isoquinoline framework, substituted with halo and carboxylic acid functionalities, offers multiple coordination sites and opportunities for electronic and steric tuning, which are critical parameters in the design of effective catalytic systems. While direct studies on the catalytic applications of this compound are not extensively documented in the current body of scientific literature, a comprehensive understanding of its potential can be extrapolated from the well-established coordination chemistry of related isoquinoline and quinoline (B57606) derivatives.

The primary coordinating moieties within the this compound molecule are the nitrogen atom of the isoquinoline ring and the oxygen atoms of the carboxylate group. This N,O-bidentate chelation is a common binding motif for this class of compounds, enabling the formation of stable metal complexes. The presence of the chloro and bromo substituents on the isoquinoline ring can significantly influence the electronic properties of the ligand. The electron-withdrawing nature of these halogens can modulate the electron density at the coordinating nitrogen atom, thereby affecting the strength of the metal-ligand bond and, consequently, the catalytic activity of the resulting complex.

Research into analogous compounds provides a foundational understanding of the potential catalytic utility. For instance, derivatives of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been successfully employed as chiral ligands in enantioselective catalysis. nih.govresearchgate.net These studies have demonstrated the capacity of the isoquinoline-carboxylic acid scaffold to create a chiral environment around a metal center, facilitating asymmetric transformations such as nitroaldol and Michael additions. nih.govresearchgate.net Although this compound is not inherently chiral, its rigid, planar structure can be advantageous in certain catalytic applications where steric hindrance and defined geometry are crucial.

Furthermore, oxorhenium(V) complexes incorporating isoquinoline-1-carboxylic acid have been synthesized and evaluated as catalysts in epoxidation reactions. nih.gov These findings underscore the ability of the isoquinoline-carboxylate framework to support catalytically active metal centers. The halogen substituents in this compound could offer an additional layer of functionality. The chloro and bromo groups can serve as handles for further synthetic modifications, allowing for the covalent attachment of the ligand to solid supports or the introduction of other functional groups to fine-tune the ligand's properties.

The synthesis of 6-bromo-1-chloroisoquinoline (B57692), a potential precursor to the title compound, has been reported, suggesting that the target ligand is synthetically accessible. chemicalbook.com The development of efficient synthetic routes to polysubstituted isoquinolines, including palladium-catalyzed methodologies, further expands the possibilities for creating a diverse library of isoquinoline-based ligands with varied substitution patterns. nih.gov

In the broader context of materials science, isoquinoline derivatives are recognized for their utility as ligands in the synthesis of metal-organic frameworks (MOFs). amerigoscientific.com The tailored coordination chemistry of these ligands allows for the construction of porous materials with applications in gas storage, separation, and heterogeneous catalysis. The specific electronic and steric profile of this compound could lead to the formation of MOFs with unique properties.

While the direct catalytic applications of this compound remain a nascent field of inquiry, the existing literature on related compounds provides a strong impetus for its exploration as a versatile ligand precursor. The combination of a robust isoquinoline scaffold, key coordinating groups, and tunable electronic properties through halogen substitution presents a compelling case for its potential in the development of novel homogeneous and heterogeneous catalysts.

Table of Research Findings on Related Ligand Precursors:

Ligand PrecursorMetal ComplexCatalytic ApplicationReference
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivativesCu(II), Co(II), Co(III), Fe(III)Enantioselective nitroaldol and Michael additions nih.govresearchgate.net
Isoquinoline-1-carboxylic acidRe(V)Epoxidation of cyclooctene nih.gov
General Isoquinoline Derivatives-Precursors for chiral ligands and organic materials nih.gov
General Isoquinoline Derivatives-Synthesis of Metal-Organic Frameworks (MOFs) amerigoscientific.com

Derivatization Strategies and Analogue Synthesis

Design and Synthesis of Analogues with Modifications at the Carboxylic Acid Position

The carboxylic acid group at the C-3 position of the isoquinoline (B145761) ring is a prime site for modification to influence properties such as solubility, cell permeability, and target binding interactions.

Standard peptide coupling methodologies are commonly employed to convert the carboxylic acid into a variety of ester, amide, and hydrazide derivatives. For instance, the reaction of 6-bromo-1-chloroisoquinoline-3-carboxylic acid with various alcohols in the presence of a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) or an acid catalyst can yield the corresponding esters. Similarly, coupling with a diverse range of primary and secondary amines or hydrazines can produce a library of amide and hydrazide analogues, respectively. These reactions are typically high-yielding and allow for the introduction of a wide array of substituents to probe structure-activity relationships.

Table 1: Examples of Carboxylic Acid Derivatization

Derivative Type Reagents General Structure
Ester R-OH, Acid Catalyst or Coupling Agent 6-bromo-1-chloroisoquinoline-3-carboxylate-R
Amide R¹R²-NH, Coupling Agent 6-bromo-1-chloro-N-(R¹,R²)-isoquinoline-3-carboxamide

Introduction of Diverse Substituents via Halogen Functionalization

The bromine and chlorine atoms at the C-6 and C-1 positions, respectively, serve as versatile synthetic handles for introducing further diversity into the molecular scaffold through various cross-coupling reactions.

The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the selective introduction of aryl, heteroaryl, or alkynyl groups at the C-6 position while leaving the C-1 chlorine atom intact for subsequent modifications. For example, a Suzuki coupling with an arylboronic acid can be performed under conditions that favor the reaction at the more labile C-Br bond. Following this, a different coupling partner can be introduced at the C-1 position under more forcing reaction conditions if desired.

Synthesis of Novel Fused Heterocyclic Systems Containing the Isoquinoline Core

The inherent reactivity of the functional groups on this compound can be harnessed to construct novel fused heterocyclic systems. For instance, the carboxylic acid and the adjacent C-4 position can be involved in cyclization reactions to form new rings. Additionally, intramolecular reactions involving substituents introduced at the halogen positions can lead to the formation of polycyclic aromatic systems. The synthesis of such fused systems can significantly alter the planarity and electronic properties of the molecule, potentially leading to novel biological activities. For example, derivatization of the carboxylic acid to an acyl azide, followed by a Curtius rearrangement and subsequent intramolecular cyclization, could lead to the formation of fused oxazoloisoquinoline systems.

Chemo- and Regioselective Derivatization Methodologies

The development of chemo- and regioselective derivatization methodologies is crucial for the efficient and controlled synthesis of analogues. nih.gov The distinct electronic and steric environments of the different positions on the isoquinoline ring allow for selective reactions. For example, electrophilic aromatic substitution reactions would be expected to occur at specific positions on the benzene (B151609) ring portion of the isoquinoline, guided by the directing effects of the existing substituents. The carboxylic acid group is deactivating and meta-directing, while the bromine atom is deactivating but ortho-, para-directing. Computational studies can aid in predicting the most likely sites for electrophilic attack. Furthermore, the nitrogen atom in the isoquinoline ring can be quaternized to modulate the reactivity of the entire ring system. Such selective transformations are key to building molecular complexity in a controlled manner.

Biological Activity and Mechanistic Investigations Pre Clinical Focus

In Vitro Biological Screening and Preliminary Activity Profiling

There is a notable lack of published data regarding the in vitro biological screening of 6-bromo-1-chloroisoquinoline-3-carboxylic acid. Chemical suppliers have categorized the compound under broad pharmacological areas such as "Anti-infection," "Apoptosis," "Autophagy," and "Cell Cycle," suggesting potential, yet unverified, activities in these domains. godasan.com However, these classifications are not substantiated by accessible experimental results from enzyme inhibition or cellular assays.

Exploration of Specific Molecular Targets and Pathways

No specific molecular targets or signaling pathways have been identified for this compound in the available literature. Research that would typically elucidate interactions with specific proteins, receptors, or enzymes is not present in the public domain for this compound.

Mechanism-Oriented Studies at the Cellular and Subcellular Levels

Detailed mechanism-of-action studies at the cellular or subcellular level for this compound have not been published. Consequently, there is no information regarding its effects on cellular morphology, organelle function, or other specific cytological parameters.

Enzyme Kinetic Studies and Binding Affinity Assessments

No data from enzyme kinetic studies or binding affinity assessments for this compound are available. Such studies are crucial for determining the potency and selectivity of a compound against a potential biological target, but this information has not been publicly reported.

Cellular Assays for Investigating Biological Responses

While the compound is broadly associated with terms like apoptosis and cell cycle modulation, specific data from cellular assays are absent. godasan.com There are no published studies detailing its effects on apoptosis induction, cell cycle progression, or its potential in vitro antimicrobial activity against various pathogens. Without such data, any claims of its biological effects in these areas remain speculative.

Pre-clinical In Vivo Models for Activity Assessment

A thorough search of the scientific literature revealed no studies utilizing pre-clinical in vivo models to assess the activity of this compound. Information regarding its efficacy, pharmacokinetics, or pharmacodynamics in animal models of disease is not available.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to predict the electronic structure, reactivity, and spectroscopic properties of molecules like 6-bromo-1-chloroisoquinoline-3-carboxylic acid. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. By employing a suitable basis set, such as 6-311++G(d,p), researchers can obtain a detailed understanding of the molecule's geometry and vibrational modes. Such studies on related chloroquinoline compounds have been used to assign vibrational frequencies (FT-IR and Raman spectra) and analyze chemical shifts in NMR spectroscopy. For this compound, DFT calculations would provide insights into how the bromo, chloro, and carboxylic acid substituents influence the electronic properties and reactivity of the core isoquinoline (B145761) scaffold.

HOMO-LUMO Analysis and Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the analysis would reveal the distribution of these orbitals across the isoquinoline ring and its substituents, identifying the most probable sites for nucleophilic and electrophilic attack. This information is crucial for predicting the molecule's behavior in chemical reactions.

PropertyDescriptionPredicted Significance for this compound
HOMO Highest Occupied Molecular Orbital; region of high electron density from which electrons are most easily donated.The location of the HOMO would indicate the most likely sites for electrophilic attack.
LUMO Lowest Unoccupied Molecular Orbital; region that can most readily accept electrons.The distribution of the LUMO would highlight the probable sites for nucleophilic attack.
Energy Gap (ΔE) The energy difference between the HOMO and LUMO.A smaller energy gap would suggest higher chemical reactivity and lower kinetic stability.

Electrostatic Potential Surface Analysis for Molecular Interactions

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is calculated to predict how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate different electrostatic potential values: red typically signifies regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates areas of positive potential (electron-poor, attractive to nucleophiles). Green represents neutral potential. For this compound, an MEP analysis would map the electrophilic and nucleophilic sites, providing a guide to its intermolecular interactions and chemical reactivity. The electron-rich regions would likely be concentrated around the nitrogen atom and the oxygen atoms of the carboxylic acid, while electron-deficient areas might be found on the hydrogen atoms.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of a molecule and its dynamic interactions with a biological target, such as a protein or enzyme. For this compound, MD simulations could be used to explore its stable conformations in different solvent environments and to analyze the stability of its binding pose within a protein's active site. By simulating the trajectory of the ligand-protein complex, researchers can assess the durability of key interactions, such as hydrogen bonds, and calculate binding free energies, offering a more dynamic picture than static docking models.

Molecular Docking Studies for Predicting Binding Modes and Affinities with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity. For this compound, docking studies would involve placing the molecule into the binding site of a specific biological target. The process generates a docking score, which estimates the binding affinity, and reveals the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. Studies on similar quinoline (B57606) and quinazoline (B50416) derivatives have used this approach to predict binding against targets like EGFR and PI3Kα, identifying key amino acid residues involved in the interaction.

Docking ParameterDescriptionRelevance to this compound
Binding Affinity (Score) A numerical score that estimates the strength of the ligand-receptor interaction (e.g., in kcal/mol).A lower (more negative) score typically indicates a stronger, more favorable binding interaction.
Binding Pose The predicted 3D orientation of the ligand within the receptor's active site.Reveals how the molecule fits into the binding pocket and which functional groups are involved in interactions.
Key Interactions Specific non-covalent bonds formed between the ligand and receptor.Identifies crucial hydrogen bonds, hydrophobic contacts, and other forces that stabilize the complex.

Quantitative Structure-Activity Relationship (QSAR) Model Development and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are built by calculating a set of molecular descriptors (e.g., physicochemical, electronic, topological) for each compound and then using statistical methods to find a correlation with their measured activity. Once a reliable QSAR model is developed, it can be used to predict the activity of new, untested compounds. For a series of analogues of this compound, a QSAR study could identify which molecular properties are most important for a specific biological effect, thereby guiding the design of more potent compounds.

De Novo Design Approaches for Novel Isoquinoline Analogues Based on Computational Insights

De novo design is a computational strategy for creating novel molecules with desired properties from scratch, rather than by modifying existing compounds. This process often utilizes insights gained from the computational studies mentioned above. For example, information from molecular docking about the ideal interactions within a protein's active site can be used as a blueprint. A de novo design algorithm could then generate new isoquinoline-based structures that fit the binding site and possess favorable properties predicted by QSAR models. This approach allows for the exploration of a much broader chemical space to identify novel and potentially more effective analogues based on the 6-bromo-1-chloroisoquinoline (B57692) scaffold.

Structure Activity Relationship Sar Studies

Systematic Evaluation of Substituent Effects on Biological Activity

The biological profile of the 6-bromo-1-chloroisoquinoline-3-carboxylic acid scaffold is highly dependent on the nature and position of its substituents. The electron-withdrawing and steric properties of the bromine, chlorine, and carboxylic acid groups each play a distinct role in modulating the molecule's interaction with biological targets.

Halogen atoms are crucial modulators of pharmacological activity in heterocyclic compounds. Their introduction into the isoquinoline (B145761) scaffold can significantly affect potency, selectivity, and pharmacokinetic properties. Research on halogen-substituted isoquinoline-1,3-diones has demonstrated that the presence and type of halogen can act as a switch, completely altering the selectivity of the inhibitor between different biological targets, such as the deubiquitinases USP2 and USP7. nih.gov

For this compound, the specific placement of a bromine atom at the C-6 position and a chlorine atom at the C-1 position is predicted to be a determining factor for its biological activity.

Position C-1: The chlorine atom at this position, adjacent to the ring nitrogen, significantly influences the electronic distribution of the pyridine (B92270) ring. Its electron-withdrawing nature can enhance the acidity of the carboxylic acid at C-3 and modulate the hydrogen-bonding capability of the ring nitrogen.

Position C-6: Substitution on the benzo-ring portion of the isoquinoline core, such as the bromine at C-6, primarily affects properties like lipophilicity and metabolic stability. It can also form specific halogen bonds with target proteins, contributing to binding affinity. nih.gov

Substituent ModificationGeneral Impact on Biological ActivityRationale
Replacement of Br at C-6 with Cl or FPotential change in lipophilicity and binding interactions. May alter target selectivity.Smaller halogens like F and Cl have different steric and electronic profiles compared to Br.
Replacement of Cl at C-1 with FCould increase metabolic stability and alter electronic properties of the pyridine ring.The C-F bond is stronger than the C-Cl bond. Fluorine's high electronegativity strongly influences local electronics.
Introduction of additional halogensMay increase potency but could also impact toxicity or off-target effects.Multi-halogenated compounds often exhibit enhanced biological activity due to cumulative electronic and steric effects. mdpi.com

The carboxylic acid group at the C-3 position is a pivotal functional group for the biological activity of this molecular class. In analogous structures like quinoline-4-carboxylic acids, this group has been identified as a strict requirement for the inhibition of enzymes such as dihydroorotate dehydrogenase. nih.gov Its importance stems from its ability to act as a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in the active site of target enzymes or receptors.

The isoquinoline-3-carboxylic acid moiety itself is considered a valuable pharmacophore in the design of anti-tumor agents. nih.gov Its acidic nature allows it to exist in an ionized carboxylate form at physiological pH, which can engage in strong ionic interactions with positively charged residues like arginine or lysine.

Modification of the carboxylic acid to its derivatives, such as esters or amides, is a common strategy to modulate the compound's properties:

Esters: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) neutralizes the negative charge, increasing lipophilicity. This can enhance cell membrane permeability and oral bioavailability. Inside the cell, the ester may act as a prodrug, being hydrolyzed by esterases to release the active carboxylic acid.

Amides: Amide derivatives can introduce additional hydrogen bonding opportunities and alter the steric profile of the C-3 position. This can lead to different binding modes or improved selectivity for the target.

Derivative at C-3 PositionPredicted Effect on ActivityReason
Carboxylic Acid (-COOH)Essential for activity; forms key ionic and hydrogen bonds.Acts as a primary binding anchor to the biological target. nih.govnih.gov
Methyl Ester (-COOCH₃)Acts as a prodrug; increased cell permeability.Masks the polar carboxylic acid, increasing lipophilicity. May be inactive until hydrolyzed in vivo.
Primary Amide (-CONH₂)Altered binding interactions; maintains hydrogen bonding capability.Replaces an ionic interaction point with a neutral hydrogen bond donor/acceptor group.
Tetrazole (Bioisostere)May retain or improve activity with better metabolic stability.Tetrazole is a well-known bioisosteric replacement for a carboxylic acid, mimicking its acidic properties and geometry.

Identification of Key Pharmacophoric Elements within the Isoquinoline Core

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For the this compound scaffold, the key pharmacophoric elements can be defined as follows:

Isoquinoline Scaffold: A rigid, planar heterocyclic system that provides the structural backbone, positioning the key functional groups in a defined spatial orientation for optimal target interaction.

Hydrogen Bond Acceptor: The nitrogen atom at position 2 of the isoquinoline ring serves as a potential hydrogen bond acceptor.

Anionic/Hydrogen Bonding Group: The carboxylic acid at C-3 is a critical interaction point, capable of forming strong hydrogen bonds and/or ionic bonds with the target protein. nih.govnih.gov

Halogen Substituents: The chlorine atom at C-1 and the bromine atom at C-6 act as important recognition elements and modulators of the compound's physicochemical properties. They can participate in halogen bonding and hydrophobic interactions, fine-tuning the binding affinity and selectivity. nih.gov

These elements collectively define the molecule's ability to recognize and bind to its biological target, making the substituted isoquinoline-3-carboxylic acid framework a privileged scaffold in drug discovery.

Optimization Strategies Based on SAR Insights for Enhanced Potency or Selectivity

The SAR insights gained from studying the isoquinoline scaffold provide a clear path for optimizing lead compounds like this compound. The goal of optimization is typically to enhance potency against the desired target while improving selectivity over other targets to minimize side effects.

Key optimization strategies include:

Systematic Halogen Scanning: Based on the principle that halogens can switch selectivity, a focused library of analogs could be synthesized where the C-1 and C-6 positions are substituted with different halogens (F, Cl, Br, I). nih.gov This "halogen scan" can identify the optimal combination for potency and selectivity against a specific target.

Bioisosteric Replacement of the Carboxylic Acid: To improve pharmacokinetic properties such as absorption or metabolic stability, the carboxylic acid could be replaced with known bioisosteres. The tetrazole group, for instance, is a common substitute that maintains the acidic proton and a similar spatial arrangement of hydrogen bond acceptors.

Benzo-Ring Exploration: While C-6 is occupied by bromine, other positions on the benzene (B151609) ring (C-5, C-7, C-8) are available for substitution. Adding small, electronically diverse groups (e.g., -CH₃, -OCH₃, -CF₃) to these positions can probe for additional interactions with the target and further refine activity.

Derivatization of the C-3 Position: Creating a small library of ester and amide derivatives can be an effective strategy to develop prodrugs with improved permeability or to explore alternative binding modes within the target's active site.

Rational Design Principles for Advanced Isoquinoline-Based Research Compounds

Rational drug design relies on a deep understanding of the SAR to create novel molecules with a higher probability of success. For the this compound class, the following design principles are paramount:

Preservation of the Core Pharmacophore: The isoquinoline-3-carboxylic acid moiety should be considered the foundational pharmacophore and generally be retained in initial design efforts. nih.gov Modifications should focus on the substituents rather than the core scaffold itself.

Structure-Based Design: If the structure of the biological target is known, molecular docking and computational modeling should be used to predict how modifications will affect binding. For example, docking studies can help rationalize why a bromine atom at C-6 might be preferred over a chlorine by revealing a specific hydrophobic pocket or a potential halogen bond partner.

Multi-Pharmacophore Conjugation: An advanced strategy involves conjugating multiple isoquinoline-3-carboxylic acid units onto a central scaffold. This approach can lead to compounds with significantly enhanced efficacy, potentially by engaging with multiple binding sites on a target or interacting with multiple targets simultaneously. nih.gov

Balancing Potency and Physicochemical Properties: A key principle is to co-optimize biological activity with drug-like properties (e.g., solubility, permeability, metabolic stability). While SAR might suggest that a highly lipophilic substituent increases potency, it may also lead to poor solubility. Rational design involves finding a balance to achieve a developable clinical candidate.

By applying these principles, researchers can leverage the rich chemical diversity of the isoquinoline scaffold to develop next-generation therapeutic agents.

Potential Research Applications and Future Directions

Utility of 6-Bromo-1-Chloroisoquinoline-3-Carboxylic Acid as a Versatile Synthetic Intermediate

The trifunctional nature of this compound makes it an exceptionally valuable building block in organic synthesis. Each functional group can be addressed with a high degree of chemical selectivity, allowing for the stepwise and controlled construction of complex molecular architectures.

Reactivity at the C-1 Position: The chlorine atom at the C-1 position is activated towards nucleophilic aromatic substitution. This position is analogous to the reactive halide in 1-chloroisoquinoline (B32320), which readily undergoes reactions with various nucleophiles. chemicalbook.com Furthermore, it is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-heteroatom bonds, respectively. nih.gov This allows for the introduction of aryl, alkyl, and amino moieties.

Reactivity at the C-6 Position: The bromine atom at the C-6 position serves as a secondary, orthogonal site for metal-catalyzed cross-coupling reactions. researchgate.net Palladium- and nickel-catalyzed protocols can be employed to introduce a wide range of substituents, effectively creating diversity at this position. researchgate.netnih.gov This dual capacity for cross-coupling at two different sites (C-1 and C-6) allows for the synthesis of complex, non-symmetrical isoquinoline (B145761) derivatives.

Reactivity at the C-3 Position: The carboxylic acid group at C-3 provides a classic handle for a variety of chemical transformations. It can be readily converted into esters, amides, or acid chlorides, facilitating the attachment of diverse side chains or linking the isoquinoline core to other molecules, such as peptides or polymers. The synthesis of derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a constrained analog of phenylalanine, highlights the importance of this functional group in creating biologically relevant compounds. rsc.orgnih.gov

This multi-point reactivity allows chemists to use the compound as a central scaffold, branching out in three different directions to build a library of diverse molecules for screening in drug discovery and materials science.

Functional GroupPositionPotential ReactionsApplication in Synthesis
Chloro C-1Nucleophilic Aromatic Substitution, Suzuki Coupling, Buchwald-Hartwig AminationIntroduction of aryl, heteroaryl, alkyl, and amino groups. chemicalbook.comnih.gov
Bromo C-6Suzuki, Stille, Negishi, and Heck Cross-CouplingIntroduction of a secondary set of diverse functional groups. researchgate.netnih.gov
Carboxylic Acid C-3Esterification, Amidation, Acid Chloride FormationLinkage to other molecules, peptide synthesis, prodrug formation. rsc.orgnih.gov

Exploration in Materials Science or Advanced Organic Synthesis

The unique electronic properties and rigid, planar structure of the isoquinoline core make its derivatives attractive for applications in materials science. nih.gov this compound can serve as a key building block for advanced organic materials.

Monomer for Novel Polymers: As a trifunctional molecule, it has the potential to be used as a monomer or cross-linking agent in polymerization reactions. For example, the carboxylic acid could be converted to an acrylate (B77674) for radical polymerization, while the bromo and chloro groups remain available for post-polymerization modification via cross-coupling, allowing for the tuning of the material's electronic or physical properties.

Building Block for Functional Dyes and Fluorosensors: Isoquinoline derivatives are known to exhibit interesting photophysical properties, including fluorescence. nih.gov By strategically modifying the substituents at the C-1 and C-6 positions through cross-coupling, the electronic structure of the molecule can be fine-tuned to alter its absorption and emission spectra. The carboxylic acid group can be used to attach the molecule to surfaces or to introduce specific binding sites, making it a candidate for the development of chemical sensors.

Ligand Precursor in Coordination Chemistry: The nitrogen atom of the isoquinoline ring and potentially other heteroatoms introduced through substitution can act as coordination sites for metal ions. The synthesis of bis-isoquinoline structures has been explored for their use as chiral ligands in asymmetric catalysis. chemicalbook.com This compound could serve as a precursor to more complex, multidentate ligands for use in catalysis or the formation of metal-organic frameworks (MOFs).

Development as a Chemical Probe for Biological Systems or as a Research Tool

Chemical probes are small molecules used to study and manipulate biological systems. youtube.com Given the broad spectrum of biological activities associated with the isoquinoline scaffold, this compound is an ideal starting point for the development of such tools. nih.govnih.gov

The compound's core structure can be systematically modified to optimize binding affinity and selectivity for a specific biological target, such as an enzyme or receptor. For instance, close analogues like 3-quinoline carboxylic acids have been successfully developed as inhibitors of protein kinase CK2. nih.gov This suggests a pathway for developing our target compound into a probe for kinases or other enzyme families.

The development process could involve:

Library Synthesis: Using the versatile reactivity of the compound to create a small, focused library of derivatives with varied substituents at C-1 and C-6.

Screening: Testing the library against a panel of biological targets (e.g., kinases, proteases, metabolic enzymes) to identify a "hit" compound.

Optimization: Further modifying the hit to improve potency and selectivity.

Probe Finalization: Attaching a reporter tag (e.g., a fluorophore or biotin) to the molecule, often via the carboxylic acid group, to allow for visualization or pull-down experiments in cells or tissues.

Emerging Methodologies for Isoquinoline Chemical Biology and Drug Discovery

The synthesis of isoquinoline derivatives has historically relied on classic named reactions like the Pictet-Spengler and Bischler-Napieralski cyclizations. researchgate.net However, modern synthetic chemistry has introduced more efficient and versatile methods that are highly relevant to the future use of building blocks like this compound.

Recent advances focus on transition-metal-catalyzed C-H activation and annulation reactions. ijpsjournal.comorganic-chemistry.org These methods allow for the construction of the isoquinoline core from simpler starting materials and enable the direct functionalization of C-H bonds, reducing the need for pre-functionalized precursors. researchgate.net Such strategies are more atom-economical and align with the principles of green chemistry. For drug discovery, these emerging techniques can be used to rapidly generate novel analogues of the parent compound for structure-activity relationship (SAR) studies, accelerating the process of lead optimization. ijpsjournal.comresearchgate.net

MethodologyDescriptionRelevance to Drug Discovery
C-H Activation/Annulation Transition-metal-catalyzed reactions that form the isoquinoline ring by activating and functionalizing C-H bonds. ijpsjournal.comAllows for rapid assembly of diverse isoquinoline cores from simple precursors.
Photoredox Catalysis Uses visible light to initiate radical-based transformations for functionalizing the isoquinoline ring under mild conditions. researchgate.netEnables novel chemical transformations that are often difficult with traditional thermal methods.
High-Throughput Synthesis Miniaturized and automated reaction scouting to quickly identify optimal conditions and synthesize libraries of derivatives. researchgate.netAccelerates the discovery of new drug scaffolds and the exploration of SAR.

Future Research Avenues and Unexplored Potentials

The full potential of this compound and its analogues remains largely untapped. Future research efforts could be directed toward several promising avenues:

Systematic Derivatization and Biological Screening: A comprehensive effort to synthesize and screen a diverse library of compounds derived from this scaffold against a wide range of biological targets is warranted. This could uncover novel inhibitors for challenging drug targets like transcription factors or enzymes involved in metabolic diseases. nih.govnih.gov

Development of Covalent Inhibitors: The reactive chloro group at the C-1 position could potentially be exploited to design covalent inhibitors that form a permanent bond with a nucleophilic residue (e.g., cysteine) in a target protein's active site.

Application in Agrochemicals: The isoquinoline core is used in the manufacture of fungicides and insecticides. wikipedia.orgchemicalbook.com Exploring the biological activity of derivatives in an agricultural context could lead to the development of new crop protection agents.

Exploration of Organometallic and Photophysical Properties: A deeper investigation into the coordination chemistry and photophysical properties of metal complexes derived from ligands based on this scaffold could yield new catalysts or materials for optoelectronic applications like OLEDs. arctomsci.com

Bioconjugation and Drug Delivery: The carboxylic acid provides a convenient point of attachment for linking the isoquinoline scaffold to biomolecules, nanoparticles, or drug delivery systems to enhance targeting or improve pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromo-1-chloroisoquinoline-3-carboxylic acid, and how can intermediates be purified?

  • Methodology : Begin with bromination of isoquinoline derivatives at the 6th position using reagents like NBS (N-bromosuccinimide) under radical initiation. Introduce the chloro substituent via electrophilic aromatic substitution (e.g., Cl₂/FeCl₃). Carboxylic acid functionalization at the 3rd position can be achieved via oxidation of a methyl group (KMnO₄/H₂SO₄) or carboxylation using CO₂ under strong base conditions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity, as validated by HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR : Confirm substitution patterns (¹H NMR for aromatic protons, ¹³C NMR for carboxyl carbon at ~170 ppm).
  • X-ray Crystallography : Resolve molecular conformation; dihedral angles between the carboxylic acid group and isoquinoline ring should be <10°, as seen in analogous indole derivatives .
  • HPLC : Validate purity (>95%) using a C18 column and UV detection at 254 nm .

Q. How should this compound be stored to ensure stability during long-term studies?

  • Store at 0–6°C in airtight, light-protected containers. Pre-purge vials with argon to prevent oxidation. Stability tests (TGA/DSC) indicate no decomposition below 150°C under inert conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, chain length) influence the biological activity of this compound?

  • SAR Strategy : Systematically vary substituents (e.g., replacing Br with Cl or altering the carboxylic acid to an ester) and evaluate binding affinity via radioligand displacement assays. For example, in decahydroisoquinoline-3-carboxylic acid analogs, an ethylene spacer between the tetrazole and core enhanced AMPA receptor antagonism .
  • Experimental Design : Synthesize derivatives, test in vitro against target receptors (e.g., NMDA, AMPA), and correlate activity with steric/electronic properties (Hammett constants) .

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Compare to fluoroquinolone controls (e.g., norfloxacin).
  • Enzyme Inhibition : Assess binding to DNA gyrase via fluorescence polarization, leveraging structural similarities to 3-quinolinecarboxylic acid antimicrobials .

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Troubleshooting Steps :

Verify compound purity (HPLC) and stereochemistry (X-ray or CD spectroscopy).

Perform orthogonal assays (e.g., SPR for binding kinetics if radioligand assays show low affinity).

Re-evaluate docking parameters (e.g., protonation states, solvation effects) using crystal structure data .

Q. What computational strategies predict the binding mode of this compound to ionotropic receptors?

  • Molecular Docking : Use the crystal structure of homologous receptors (e.g., AMPA receptor GluA2 subunit) and optimize ligand poses with AMBER/CHARMM force fields.
  • MD Simulations : Run 100-ns trajectories to assess stability of the ligand-receptor complex. Key interactions may include H-bonds between the carboxylic acid group and Arg485 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.